molecular formula C36H34N2O6 B1390399 Di-Fmoc-alpha-methyl-DL-ornithine CAS No. 1219207-80-3

Di-Fmoc-alpha-methyl-DL-ornithine

Cat. No. B1390399
M. Wt: 590.7 g/mol
InChI Key: IJXXFRBTKXBKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Fmoc-alpha-methyl-DL-ornithine (Di-Fmoc-AMO) is a synthetic amino acid that has been used in a variety of scientific research applications. It has been used in studies of protein synthesis, enzyme-catalyzed reactions, and as a tool to study the biochemical and physiological effects of amino acids on biological systems.

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : “Di-Fmoc-alpha-methyl-DL-ornithine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Method : The specific methods of application in proteomics research are not detailed in the available sources .
    • Results : The outcomes of its use in proteomics research are not readily available in the sources I have access to .
  • Antiviral Research

    • Field : Supramolecular Chemistry
    • Application : There is research into the supramolecular system of D,L -α-Difluoromethylornithine for potential antiviral applications . This research is focused on the molecular and supramolecular structure of DFMO and the design of its analogues toward the development of safer and more effective formulations .
    • Method : The research involves a comprehensive, qualitative and quantitative survey of non-covalent interactions via Hirshfeld surface, molecular electrostatic potential, enrichment ratio and energy frameworks analysis visualizing 3-D topology of interactions .
    • Results : The outcomes of this research are not detailed in the available sources .

properties

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXXFRBTKXBKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-Fmoc-alpha-methyl-DL-ornithine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.